

Technical Procurement & Application Guide: 4-Bromo-8-Methoxyisoquinoline

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Compound of Interest

Compound Name:	4-bromo-8-methoxyisoquinoline
CAS No.:	1784377-21-4
Cat. No.:	B6164066

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Executive Summary

4-Bromo-8-methoxyisoquinoline (CAS: 1784377-21-4) is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and protein degraders (PROTACs).[1] Unlike its more common isomer, 4-bromo-8-methoxyquinoline, this isoquinoline scaffold offers distinct vector geometry for Structure-Activity Relationship (SAR) exploration, particularly in optimizing tubulin binding and solubility profiles.

This guide provides a comprehensive technical analysis of the compound's procurement landscape, synthetic origins, quality assurance protocols, and handling requirements. It addresses the critical "isomer confusion" risk that frequently leads to procurement errors in this chemical class.

Chemical Profile & Critical Identity

Warning: A common procurement error involves confusing this compound with 4-bromo-8-methoxyquinoline (CAS 103028-31-5). The nitrogen position is critical for biological activity.

Property	Specification
Chemical Name	4-Bromo-8-methoxyisoquinoline
CAS Number	1784377-21-4
Molecular Formula	C ₁₀ H ₈ BrNO
Molecular Weight	238.08 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Key Structural Feature	C4-Bromine (Suzuki handle); C8-Methoxy (H-bond acceptor)
SMILES	<chem>COc1cccc2c(Br)cncc12</chem>

Procurement Intelligence: Suppliers & Pricing

The market for **4-bromo-8-methoxyisoquinoline** is characterized by "Make-to-Order" or "Low Stock" status due to its specialized nature. It is not a commodity chemical.

Market Landscape

- Tier 1 (Stocking Suppliers): Specialized medicinal chemistry vendors (e.g., ChemShuttle, Ambeed) often hold gram-scale inventory.
- Tier 2 (Aggregators): Many general catalogs list the compound but rely on third-party synthesis, increasing lead times to 4–6 weeks.

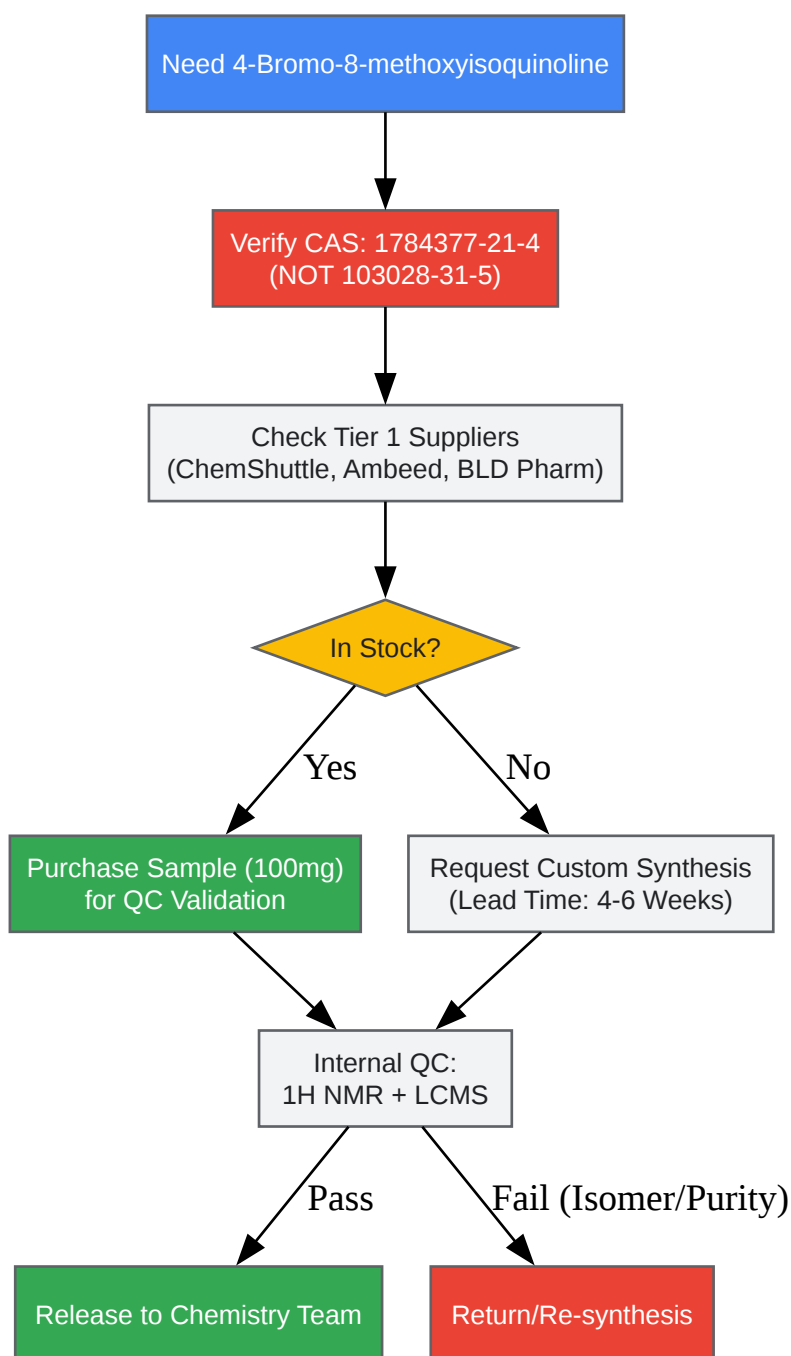
Price Benchmarks (Q1 2026 Estimates)

Pricing is volatile and volume-dependent. Data below reflects average spot prices for research-grade purity (>95%).

Pack Size	Estimated Price Range (USD)	Availability Status	Unit Cost Analysis
100 mg	\$250 – \$350	High Probability	\$3.00/mg
250 mg	\$450 – \$600	Moderate Probability	\$2.00/mg
1.0 g	\$1,100 – \$1,400	Low (Inquire)	\$1.20/mg
Bulk (>10g)	Custom Quote	Synthesis Required	FTE-based pricing

Procurement Workflow

The following diagram illustrates the decision logic for sourcing this compound to avoid lead-time delays and isomer errors.



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Figure 1: Strategic procurement workflow emphasizing CAS verification and internal QC to prevent isomer confusion.

Technical Deep Dive: Synthesis & Quality Control Synthetic Routes

Understanding the synthesis helps predict impurity profiles. The synthesis of 4-bromoisoquinolines generally follows one of two pathways:

- Direct Bromination (Most Common):
 - Precursor: 8-Methoxyisoquinoline.[1][2]
 - Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS) in acid (HBr/AcOH) or DMF.
 - Regioselectivity Challenge: The 8-methoxy group activates the benzene ring. While C4 is the standard electrophilic site in isoquinolines, the activated benzene ring (C5/C7) competes. High-quality suppliers use optimized conditions (e.g., HBr salt formation) to direct bromination to C4.
 - Key Impurities: 5-bromo or 7-bromo isomers; dibrominated species.[1]
- Ring Construction (Pomeranz-Fritsch Modification):
 - Precursor: 2-Methoxybenzaldehyde derivatives.
 - Mechanism: Cyclization of amino-acetals.
 - Advantage: Unambiguous regiochemistry.
 - Disadvantage: Lower yields, higher cost.

Quality Assurance Protocols

Upon receipt, the compound must be validated. Relying solely on the Certificate of Analysis (CoA) is risky for this specific isomer.

Analytical Checklist:

- ¹H NMR (DMSO-d₆):
 - Look for the C1-H singlet (most deshielded, typically >9.0 ppm).
 - Verify the C3-H singlet (typically ~8.5-8.8 ppm).

- Confirm the Methoxy singlet (~4.0 ppm).
- Differentiation: In the quinoline isomer, the protons are arranged differently (C2/C3 are coupled doublets, not singlets).
- LC-MS: Confirm Mass $[M+H]^+ = 238.0/240.0$ (1:1 Br isotope pattern).
- HPLC Purity: >95% is required for Suzuki couplings to prevent catalyst poisoning by regioisomeric byproducts.

Applications in Drug Discovery[4][5][6]

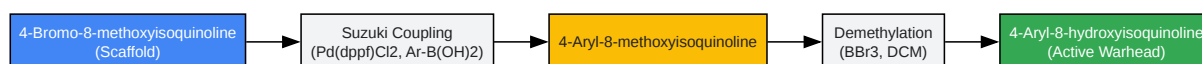
Medicinal Chemistry Utility

The **4-bromo-8-methoxyisoquinoline** scaffold is a versatile intermediate.

- Suzuki-Miyaura Coupling: The C4-Br is a highly reactive handle for cross-coupling with aryl/heteroaryl boronic acids, allowing the installation of "tail" groups in kinase inhibitors.
- Demethylation: The C8-OMe can be demethylated (BBr_3) to yield the C8-OH (phenol), which can then be alkylated to tune solubility or lipophilicity (LogD).
- Fluorescence: The isoquinoline core possesses intrinsic fluorescence, utilized in designing biological probes.

Reaction Workflow

The following diagram depicts the standard derivatization pathway for this scaffold.



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Figure 2: Standard derivatization pathway converting the scaffold into a functional drug candidate.

Safety & Handling

- GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
- Handling: Use a fume hood. The compound may be irritating to mucous membranes.
- Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

References

- PubChem.Compound Summary: **4-Bromo-8-methoxyisoquinoline**.^[1] Retrieved from [[Link](#)]

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